2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-2-5-13-12(4-1)18-15(21-13)20-10-8-19(9-11-20)14-16-6-3-7-17-14/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGZUAXVCDANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole typically involves the coupling of a pyrimidine derivative with a piperazine and a benzothiazole precursor. One common method involves the reaction of 2-chloropyrimidine with piperazine to form 2-(piperazin-1-yl)pyrimidine, which is then coupled with 2-aminobenzothiazole under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring, enhancing the compound’s biological activity.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its pharmacological properties, particularly as an anxiolytic agent. Its structural similarity to known piperazine derivatives suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study: Anxiolytic Activity
Research indicates that derivatives of piperazine, including those containing pyrimidine and benzothiazole moieties, exhibit anxiolytic effects. For instance, compounds like buspirone have demonstrated efficacy in treating anxiety disorders due to their action on serotonin receptors (5-HT1A) and dopamine receptors (D2) .
In a study published in the Journal of Medicinal Chemistry, a series of pyrimidinylpiperazine derivatives were synthesized and evaluated for their anxiolytic properties. The results showed that modifications to the piperazine ring significantly influenced receptor binding affinities and anxiolytic activity .
Anticancer Potential
Another promising application of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is in cancer therapy. Compounds with similar structures have been identified as potential inhibitors of cancer cell proliferation.
Case Study: Anticancer Activity
Research published in Cancer Letters explored the effects of benzothiazole derivatives on various cancer cell lines. The study found that certain derivatives exhibited cytotoxic activity against breast and colon cancer cells, potentially through the induction of apoptosis . The mechanism involved the inhibition of specific signaling pathways crucial for tumor growth.
Cosmetic Formulations
The compound is also being investigated for its applications in cosmetic formulations. Its properties may enhance skin penetration and stability in topical products.
Case Study: Cosmetic Efficacy
A study detailed in the Brazilian Journal of Pharmaceutical Sciences evaluated the use of piperazine derivatives in dermatological formulations. The findings suggested that these compounds could improve skin bioavailability and efficacy of active ingredients when used in creams and lotions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, thereby influencing their function .
Comparison with Similar Compounds
Linker Chain Length
- Butyl vs. Propyl Linkers :
- Butyl-linked analog (e.g., 2-[4-(4-Pyrimidin-2-yl-piperazin-1-yl)-butyl]-benzo[d]thiazole hydrochloride): Exhibits a melting point of 236–237°C and a lower synthetic yield (19%), suggesting reduced flexibility in reaction conditions .
- Propyl-linked analog (e.g., 2-(3-(4-(Pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole): Achieves a higher yield (47%) and exists as a brown oil, indicating altered crystallinity and solubility .
- Impact : Longer chains (butyl) may enhance receptor binding by optimizing spatial alignment, while shorter chains (propyl) improve synthetic efficiency.
Substituents on the Benzothiazole Core
- Halogenated Derivatives :
Piperazine Modifications
Key Observations :
- Hydrochloride salts (e.g., compound in ) exhibit higher melting points, favoring stability in formulation .
- Propyl-linked analogs are synthesized more efficiently but lack crystallinity, complicating purification .
Receptor Binding and Selectivity
- Dopamine D4 Receptor (D4R) :
- Serotonin Receptors (5-HT1A/SERT) :
- Butyl-linked derivatives exhibit moderate SERT inhibition (Ki = 120 nM), while chloro-phenyl-substituted analogs prioritize 5-HT1A binding (Ki = 15 nM) .
Biological Activity
The compound 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is , with a molecular weight of approximately 284.38 g/mol. The compound features a benzo[d]thiazole core linked to a piperazine ring substituted with a pyrimidine moiety, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d]thiazole derivatives. For instance, a series of thiazole-pyrimidine derivatives demonstrated significant antiproliferative activity against various cancer cell lines in vitro. Notably, one compound exhibited a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a concentration of 10 μM .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | GI (%) at 10 μM |
|---|---|---|
| 4a | HCT-116 | 40.87 |
| 4b | HOP-92 | 86.28 |
| 4h | SK-BR-3 | 46.14 |
These findings suggest that modifications on the piperazine and thiazole rings can significantly enhance anticancer activity, indicating a promising avenue for drug development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A derivative known as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole exhibited notable antimicrobial activity against strains such as Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microbial Strain | MIC (μg/mL) |
|---|---|---|
| PNT | S. aureus | 32 |
| PNT | MRSA | 16 |
| TBA | S. epidermidis | 64 |
The biological activity of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is critical in cancer therapy due to the role of kinases in cell proliferation and survival.
- Antimicrobial Mechanism : The antimicrobial action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although the precise mechanisms are still under investigation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in the piperazine and pyrimidine substituents can significantly influence the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups on the pyrimidine ring enhances binding affinity to target proteins, thereby improving efficacy against cancer cells .
Case Studies
Several case studies have illustrated the effectiveness of related compounds in clinical settings:
- Case Study on Anticancer Efficacy : A recent clinical trial involving thiazole derivatives demonstrated a reduction in tumor size among participants treated with compounds similar to 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole , suggesting potential for further development into therapeutic agents.
- Antimicrobial Effectiveness : Laboratory tests on synthesized derivatives showed that modifications led to enhanced antimicrobial properties, particularly against resistant strains like MRSA, highlighting their potential as new antibiotic candidates.
Q & A
Basic: What are the optimal synthetic routes for 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole, and how can purity be ensured?
The compound is typically synthesized via nucleophilic substitution between a benzothiazole precursor (e.g., 2-(chloroalkyl)benzo[d]thiazole) and 1-(pyrimidin-2-yl)piperazine. Key steps include:
- Alkylation : Use KCO as a base and anhydrous acetonitrile as a solvent under reflux (12–24 hours). KI is added as a catalyst to enhance reactivity .
- Purification : Flash column chromatography with EtOAc/hexane (9:1) yields the product (24–47% yields). Recrystallization from 2-propanol/acetone improves purity .
- Validation : Confirm structure via H NMR (e.g., δ 7.94–8.01 ppm for aromatic protons) and elemental analysis (C, H, N content) .
Basic: How is the structural integrity of this compound validated in academic research?
- Spectroscopic Techniques :
- Elemental Analysis : Matches between calculated and observed C/H/N percentages (e.g., ±0.3% deviation) ensure purity .
Advanced: What strategies resolve contradictory bioactivity data across structurally similar benzothiazole-piperazine derivatives?
- SAR Analysis : Compare substituent effects. For example:
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and controls (e.g., CHS-828) to minimize variability .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : The pyrimidine ring engages in π-π stacking with aromatic residues (e.g., Tyr95 in 5-HT), while the piperazine nitrogen forms hydrogen bonds with Asp116 .
- DFT Calculations : Analyze electron density to predict reactive sites (e.g., Laplacian of kinetic energy density at the benzothiazole sulfur) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .
Advanced: What methodological challenges arise in scaling up synthesis, and how are they addressed?
- Low Yields : Optimize stoichiometry (e.g., 1.2 eq. of 1-(pyrimidin-2-yl)piperazine) and solvent (DMF improves solubility but requires careful drying) .
- Byproduct Formation : Monitor via TLC and employ gradient chromatography (e.g., 5–20% MeOH in DCM) to isolate the target .
- Thermal Sensitivity : Use microwave-assisted synthesis (80°C, 30 min) to reduce decomposition .
Advanced: How do structural modifications impact pharmacokinetic properties?
- Lipophilicity : Introduction of methyl groups on the benzothiazole (e.g., 5,7-dimethyl analogs) enhances blood-brain barrier penetration (logP >3) .
- Metabolic Stability : Piperazine N-acylation (e.g., methanone derivatives) reduces CYP450-mediated oxidation, prolonging half-life .
- Solubility : Hydrochloride salt formation (e.g., 16e HCl) improves aqueous solubility for in vivo dosing .
Advanced: What analytical techniques differentiate this compound from its regioisomers or byproducts?
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution). Retention times (e.g., 8.2 min for the target vs. 7.5 min for N-alkylated byproducts) aid identification .
- 2D NMR : NOESY correlations between the pyrimidine C-H and piperazine protons confirm spatial proximity, ruling out alternative regiochemistry .
Advanced: How can contradictory cytotoxicity data in different cancer cell lines be interpreted?
- Mechanistic Profiling : Test against panels of cell lines (e.g., HA22T liver cancer vs. MCF-7 breast cancer) to identify tissue-specific uptake or efflux pump interactions .
- Apoptosis Assays : Measure caspase-3 activation to distinguish cytostatic vs. cytotoxic effects .
- Resistance Studies : Evaluate ABC transporter expression (e.g., P-gp) in resistant subclones via qPCR .
Advanced: What in silico tools are recommended for predicting off-target interactions?
- PharmaDB Screening : Use SwissTargetPrediction to rank potential off-targets (e.g., sigma receptors, monoamine oxidases) .
- DEREK Nexus : Flag structural alerts (e.g., benzothiazole thioethers for hepatotoxicity) .
- Binding Free Energy Calculations : MM-PBSA/GBSA methods refine docking poses for selectivity analysis .
Advanced: How can the compound’s stability under physiological conditions be assessed?
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 24 h .
- Plasma Stability : Incubate with rat plasma (37°C). LC-MS/MS quantifies parent compound loss due to esterase/protease activity .
- Photostability : Expose to UV light (300–400 nm) and track decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
